ROMK Inhibition: Insensitivity to N171D Mutation Confers Functional Advantage Over Legacy Inhibitors
In whole-cell patch clamp electrophysiology assays, the 3-sulfamoylbenzamide derivative (-)-16 (a direct analog of the core scaffold) retains full inhibitory activity against the ROMK N171D mutant channel, whereas the inhibitory activity of previously reported small-molecule ROMK inhibitors (e.g., compounds 1 and 2) is largely abolished by this clinically relevant pore mutation [1]. This insensitivity suggests a distinct binding mode that avoids the N171 residue, which is a conserved part of the binding site for earlier inhibitor chemotypes [1].
| Evidence Dimension | Retention of ROMK inhibitory activity against N171D mutant channel |
|---|---|
| Target Compound Data | Full retention of inhibitory activity (no significant change in potency) |
| Comparator Or Baseline | Previously reported ROMK inhibitors (compound 1 and 2) show markedly lower inhibitory activity (approx. 90-fold potency loss for compound 2 against N171D) |
| Quantified Difference | Complete retention vs. >90-fold potency loss |
| Conditions | Whole-cell patch clamp electrophysiology on ROMK channels expressed in HEK293 cells; N171D mutation introduced in K80M background |
Why This Matters
This functional differentiation is critical for projects targeting ROMK in diuretic therapy, as N171D mutation insensitivity may translate to a more robust pharmacological profile and circumvent potential resistance mechanisms.
- [1] Sammons, M. F., et al. (2018). Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors. ACS Medicinal Chemistry Letters, 9(2), 125–130. DOI: 10.1021/acsmedchemlett.7b00481 View Source
